molecular formula C11H14N2O4 B1344348 6-((tert-Butoxycarbonyl)amino)picolinic acid CAS No. 258497-21-1

6-((tert-Butoxycarbonyl)amino)picolinic acid

Cat. No.: B1344348
CAS No.: 258497-21-1
M. Wt: 238.24 g/mol
InChI Key: GNGCSXRLPFHKIO-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)amino)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylate. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the sixth position of the picolinic acid structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butoxycarbonyl)amino)picolinic acid typically involves the protection of the amino group in 6-aminopicolinic acid. The process can be summarized as follows:

    Starting Material: 6-aminopicolinic acid.

    Protecting Group Introduction: The amino group is protected by reacting 6-aminopicolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other advanced techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butoxycarbonyl)amino)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.

    Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, typically at room temperature.

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Deprotection Reactions: The major product is 6-aminopicolinic acid after the removal of the Boc group.

Scientific Research Applications

6-((tert-Butoxycarbonyl)amino)picolinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)amino)picolinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Aminopicolinic Acid: The parent compound without the Boc protecting group.

    6-Hydroxypicolinic Acid: A derivative with a hydroxyl group at the sixth position.

    2,6-Diaminopyridine: A compound with amino groups at both the second and sixth positions.

Uniqueness

6-((tert-Butoxycarbonyl)amino)picolinic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGCSXRLPFHKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627840
Record name 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258497-21-1
Record name 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-pyridinedicarboxylic acid (8.35 g, 50 mmol) and triethylamine (5.05 g, 50 mmol) in tert-butyl alcohol (ca. 60 mL) was dropwise added diphenylphosphoryl azide (13.8 g, 50 mmol), and the mixture was stirred at room temperature until the reaction mixture became a clear solution. The solution was then slowly heated and refluxed for 2.5 hour. After cooling, the mixture was partitioned between ethyl acetate/hexane (1:1, v/v) and 1% aqueous sodium hydroxide. The organic layer was washed again with 1% aqueous sodium hydroxide. All the aqueous solutions were combined and neutralized to pH=5 with concentrated hydrochloric acid in the presence of ethyl acetate. The ethyl acetate layer was washed with brine, dried over sodium sulfate and concentrated to obtain 5.0 g of 6-tert-butoxycarbonylamino-2-pyridinecarboxylic acid.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two

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